ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate
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Overview
Description
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester is a complex organic compound with a unique structure that combines a butanoic acid moiety with a benzothiazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester typically involves the reaction of butanoic acid with 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino] ethanol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Noble Gas Compounds: Compounds involving noble gases, known for their unique chemical properties.
Uniqueness
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester is unique due to its combination of a butanoic acid moiety with a benzothiazole derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
120164-95-6 |
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Molecular Formula |
C16H22N2O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate |
InChI |
InChI=1S/C16H22N2O3S/c1-5-21-12(19)7-6-8-17-16-18-13-9(2)10(3)14(20)11(4)15(13)22-16/h20H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
BGXOTTSQGCIRJY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Canonical SMILES |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonyms |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester |
Origin of Product |
United States |
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